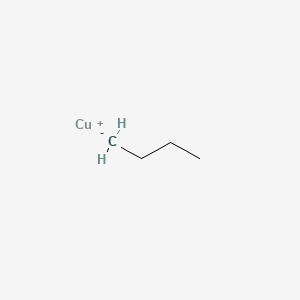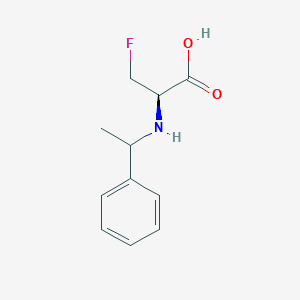![molecular formula C14H12Cl2 B14676523 1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene CAS No. 33561-54-5](/img/structure/B14676523.png)
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene can be synthesized through several methods. One common approach involves the chlorination of toluene, where chlorine gas is introduced to toluene in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or alter the aromatic ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include benzoic acid or benzaldehyde derivatives.
Reduction: Products include dechlorinated benzene derivatives.
Applications De Recherche Scientifique
1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,3-dichloro-2-[(2-methylphenyl)methyl]benzene involves its interaction with specific molecular targets. The chlorine atoms and the aromatic ring structure allow it to participate in various chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorobenzene: Another dichlorinated benzene derivative with different substitution patterns.
1,4-Dichlorobenzene: Similar structure but with chlorine atoms at different positions.
2,6-Dichlorotoluene: A closely related compound with similar chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
33561-54-5 |
|---|---|
Formule moléculaire |
C14H12Cl2 |
Poids moléculaire |
251.1 g/mol |
Nom IUPAC |
1,3-dichloro-2-[(2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C14H12Cl2/c1-10-5-2-3-6-11(10)9-12-13(15)7-4-8-14(12)16/h2-8H,9H2,1H3 |
Clé InChI |
YBVISDDQKSFICD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


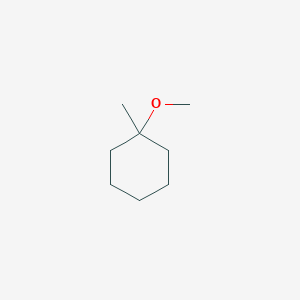
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
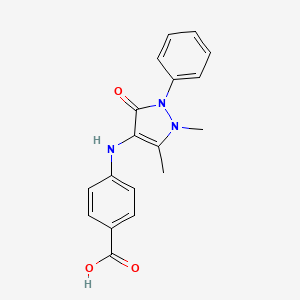
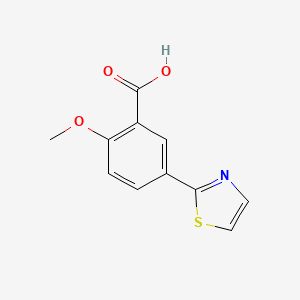

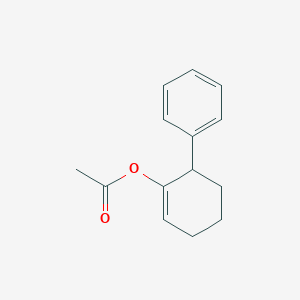
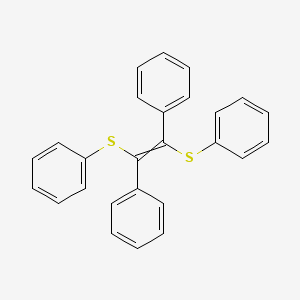

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)

